N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
“N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the thioether group: This step may involve the reaction of the triazole intermediate with a thiol compound under basic conditions.
Acylation: The final step could involve the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Thioether-containing compounds: Molecules with sulfur atoms bonded to carbon atoms.
Acetamide derivatives: Compounds with acetamide functional groups.
Uniqueness
“N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” is unique due to its specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole derivative with significant potential in medicinal chemistry. This compound is known for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The following sections will explore its biological activity based on recent research findings.
- Molecular Formula: C26H26N4OS2
- Molecular Weight: 474.6 g/mol
- CAS Number: 539811-17-1
Triazole derivatives like this compound typically function by inhibiting specific enzymes or pathways involved in microbial growth and inflammation. The presence of sulfur and nitrogen in the triazole ring enhances its interaction with biological targets, making it a promising candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance, derivatives similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. In vitro tests showed that at concentrations as low as 50 µg/mL, these compounds could reduce bacterial viability by over 60% compared to controls .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through cytokine release assays in peripheral blood mononuclear cells (PBMCs). At a concentration of 100 µg/mL, this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 . Specifically, it was noted that the compound inhibited TNF-α production by approximately 44–60%, aligning with findings from other triazole derivatives that demonstrated similar effects .
Antifungal Activity
The compound has also shown promising antifungal activity against various fungal strains. Studies indicated that it could inhibit fungal growth at concentrations comparable to established antifungal agents. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis, a critical component of fungal cell membranes .
Study 1: Evaluation of Biological Activity
In a comprehensive study published in PMC, researchers synthesized several triazole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its low toxicity profile and significant inhibitory effects on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS) .
Study 2: Comparative Analysis with Other Derivatives
Another study compared the biological activities of various triazole derivatives. This compound was found to have superior anti-inflammatory properties compared to its analogs due to its unique substituents which enhance its interaction with biological targets .
Properties
CAS No. |
539811-17-1 |
---|---|
Molecular Formula |
C26H26N4OS2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[[4-(3-methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N4OS2/c1-18-7-11-21(12-8-18)27-25(31)17-33-26-29-28-24(16-32-23-13-9-19(2)10-14-23)30(26)22-6-4-5-20(3)15-22/h4-15H,16-17H2,1-3H3,(H,27,31) |
InChI Key |
MZCTYVRAVDPQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CSC4=CC=C(C=C4)C |
Origin of Product |
United States |
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